

# An In-depth Technical Guide to the Physical and Chemical Properties of Nitrosomethane

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## Compound of Interest

Compound Name: Nitrosomethane

Cat. No.: B1211736

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## Introduction

**Nitrosomethane** ( $\text{CH}_3\text{NO}$ ) is the simplest of the C-nitroso compounds, a class of molecules known for their interesting reactivity and role as transient intermediates in various chemical transformations. Its high reactivity and inherent instability make it a challenging molecule to isolate and study, yet its importance in atmospheric chemistry, organic synthesis, and potentially in biological systems necessitates a thorough understanding of its properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **nitrosomethane**, detailed experimental considerations for its generation and handling, and a summary of its known reactivity.

## Physical Properties of Nitrosomethane

**Nitrosomethane** is a blue gas under standard conditions and is known to be highly unstable, readily dimerizing or isomerizing. Due to its transient nature, many of its physical properties have been determined by theoretical calculations or inferred from experimental observations of related compounds.

Table 1: Physical and Thermochemical Properties of **Nitrosomethane**

Property	Value	Source
Molecular Formula	CH <sub>3</sub> NO	--INVALID-LINK--
Molecular Weight	45.04 g/mol	--INVALID-LINK--
Melting Point	2.5 °C (for the dimer)	
Boiling Point	Not experimentally determined (highly unstable)	
Density	0.9 g/cm <sup>3</sup> (predicted)	
Enthalpy of Formation (ΔfH°gas)	-232.16 kJ/mol (Joback Calculated)	
Ionization Energy	8.70 ± 0.10 eV to 10.80 ± 0.30 eV	
LogP (Octanol/Water Partition Coefficient)	0.383 (Crippen Calculated)	
Water Solubility	-0.43 (Log10 of Water solubility in mol/l, Crippen Calculated)	

## Chemical Properties and Reactivity

**Nitrosomethane** is characterized by the nitroso functional group (-N=O), which imparts a unique set of chemical properties. Its reactivity is dominated by its tendency to dimerize, isomerize, and participate in reactions as either an electrophile or a radical scavenger.

### Dimerization

In the condensed phase and at higher concentrations in the gas phase, **nitrosomethane** exists in equilibrium with its dimer, (CH<sub>3</sub>NO)<sub>2</sub>. The dimerization is a reversible process.

### Isomerization

**Nitrosomethane** is known to be less stable than its isomer, formaldoxime (CH<sub>2</sub>=NOH), and readily isomerizes.<sup>[1]</sup> This isomerization is a significant pathway for its decomposition and is a key consideration in any experimental work.

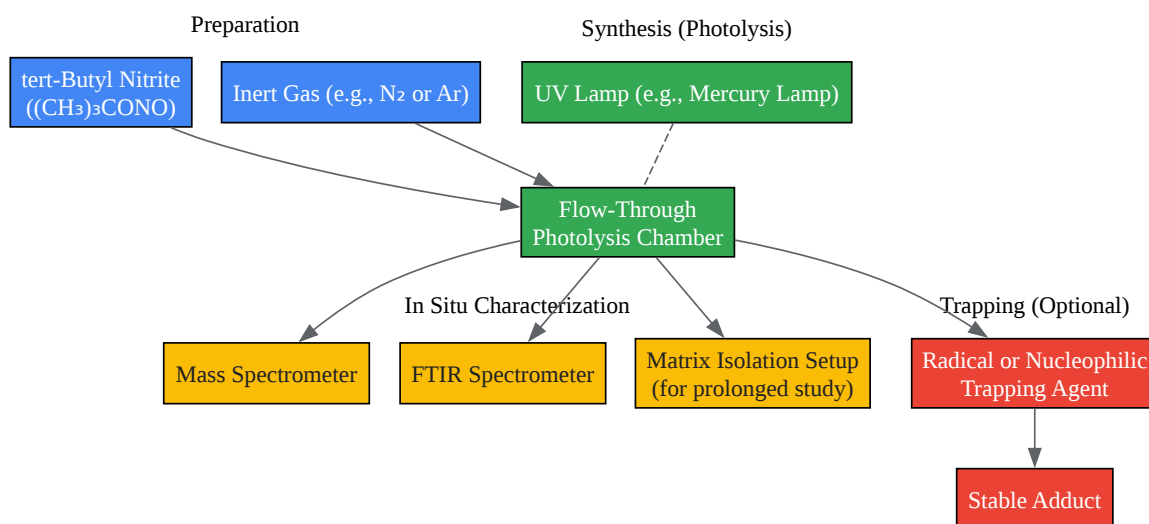
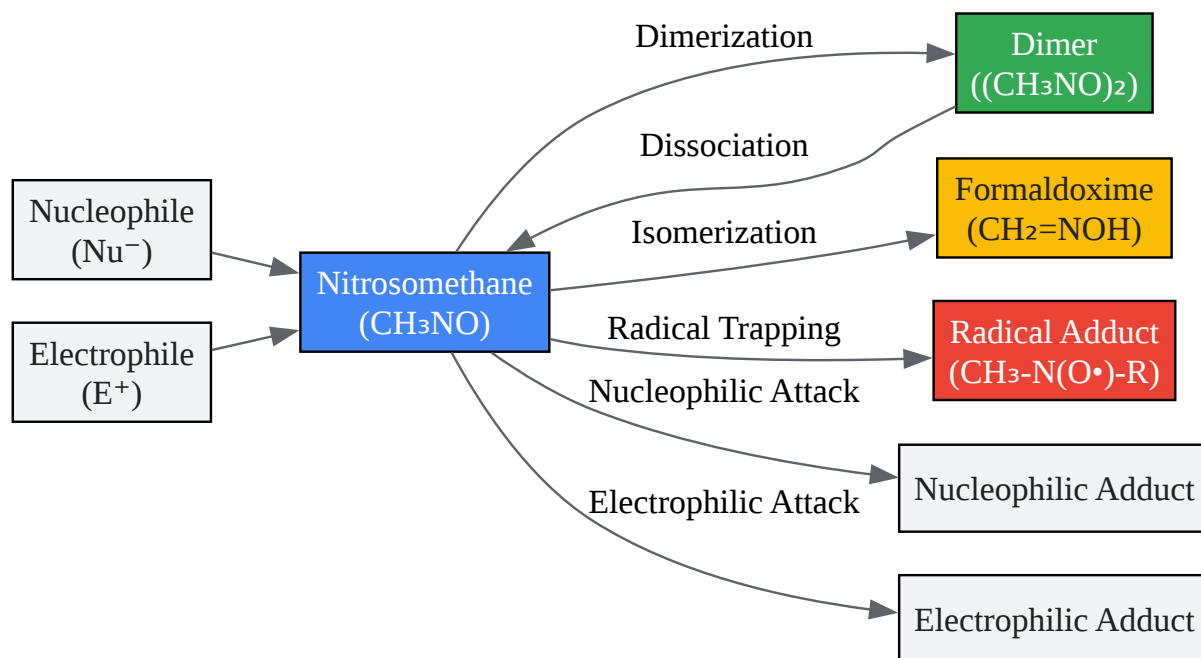
## Reaction with Radicals

The nitroso group is an excellent radical trap. **Nitrosomethane** can react with free radicals, such as methyl radicals, to form stable adducts. This property is often exploited in spin trapping experiments to detect and identify transient radical species.

## Reactions with Nucleophiles and Electrophiles

The nitrogen atom of the nitroso group is electron-deficient and can act as an electrophile, reacting with nucleophiles. Conversely, the oxygen atom has lone pairs of electrons and can exhibit nucleophilic character.

The following diagram illustrates the key chemical reactions of **nitrosomethane**:



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## References

- 1. Reagents & Solvents [chem.rochester.edu]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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